Asymmetric Catalysis Performance: D-Boc-N-Proline Mn(III) Complex vs. L-Enantiomer and Benzyl Sidearm Variants in Epoxidation
In a comparative study of chiral (pyrrolidine salen) Mn(III) complexes for asymmetric epoxidation of unfunctionalized olefins, the complex bearing D-Boc-N-proline as a sidearm demonstrated superior asymmetric catalytic performance compared to both the L-enantiomer variant and the benzyl sidearm derivative [1]. The D-Boc-N-proline-containing complex was identified as the best-performing catalyst among the four chiral manganese complexes evaluated [1].
| Evidence Dimension | Relative asymmetric catalytic performance ranking |
|---|---|
| Target Compound Data | Ranked 1st (best) among four chiral Mn(III) complexes evaluated |
| Comparator Or Baseline | L-enantiomer complex; benzyl sidearm complex; Jacobsen's catalyst |
| Quantified Difference | Performance better than L-enantiomer variant and benzyl sidearm derivative; performance comparable to Jacobsen's catalyst |
| Conditions | Asymmetric epoxidation of unfunctionalized olefins using chiral (pyrrolidine salen) Mn(III) complexes |
Why This Matters
Researchers selecting a chiral catalyst precursor for asymmetric epoxidation should prioritize D-Boc-N-proline over L-enantiomer or benzyl derivatives based on demonstrated superior catalytic performance.
- [1] Molecular Catalysis. Asymmetric Epoxidation of Unfunctionalized Olefins Catalyzed by Chiral (Pyrrolidine Salen) Mn (III) Complexes with Proline Sidearms. 2022. View Source
